

DOTA-PEG5-azide: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: DOTA-PEG5-azide

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An in-depth examination of the bifunctional chelator **DOTA-PEG5-azide**, detailing its chemical properties, experimental applications, and role in the development of targeted radiopharmaceuticals and imaging agents.

DOTA-PEG5-azide is a heterobifunctional linker that integrates three key chemical moieties: a DOTA cage for the chelation of radiometals, a five-unit polyethylene glycol (PEG) spacer, and a terminal azide group for bioorthogonal conjugation.[1][2] This unique combination of features makes it a valuable tool in the development of targeted therapeutics and diagnostic agents, particularly in the field of nuclear medicine.[2][3] The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) component serves as a highly stable chelator for a variety of trivalent radiometals, including Gallium-68 (^{68}Ga), Lutetium-177 (^{177}Lu), and Copper-64 (^{64}Cu).[1][4] The hydrophilic PEG5 spacer enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic profile of the final conjugate by increasing its apparent molecular size.[1][4] The azide functionality allows for covalent attachment to alkyne-modified biomolecules via "click chemistry," a highly efficient and specific bioorthogonal reaction.[1][5]

Core Properties and Specifications

The physicochemical properties of **DOTA-PEG5-azide** are critical for its application in bioconjugation and radiolabeling. The following table summarizes key quantitative data for this reagent.

Property	Value	Reference(s)
Molecular Formula	C ₂₈ H ₅₂ N ₈ O ₁₂	[4][6]
Molecular Weight	692.8 g/mol	[4][6]
Purity	≥95%	[4][6]
Appearance	White to off-white solid	[6]
Storage Conditions	-20°C, protected from light and moisture	[1][6]

Experimental Applications and Protocols

DOTA-PEG5-azide is primarily utilized in a two-stage process: first, bioconjugation to a targeting molecule, and second, radiolabeling with a suitable radionuclide. The following sections provide detailed, synthesized protocols for these key experimental procedures.

Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of **DOTA-PEG5-azide** to an alkyne-modified targeting biomolecule, such as a peptide or a small molecule inhibitor.

Materials:

- **DOTA-PEG5-azide**
- Alkyne-modified biomolecule
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Phosphate-buffered saline (PBS), pH 7.4

- DMSO or other suitable organic solvent
- Size-exclusion chromatography (SEC) column for purification

Protocol:

- Reagent Preparation:
 - Prepare a 10 mM stock solution of **DOTA-PEG5-azide** in DMSO.
 - Prepare a 1-5 mM stock solution of the alkyne-modified biomolecule in a compatible buffer (e.g., PBS).
 - Prepare a 50 mM stock solution of CuSO₄ in water.
 - Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).
 - Prepare a 50 mM stock solution of THPTA in water.
- Reaction Assembly:
 - In a microcentrifuge tube, combine the alkyne-modified biomolecule and **DOTA-PEG5-azide** in a 1:1.5 to 1:3 molar ratio. The final concentration of the biomolecule should be in the range of 10-100 µM.
 - Add THPTA to a final concentration of 1 mM.
 - Add CuSO₄ to a final concentration of 0.2 mM.
 - Initiate the reaction by adding sodium ascorbate to a final concentration of 2 mM.
- Incubation:
 - Incubate the reaction mixture at room temperature for 1-4 hours, or at 4°C overnight. The reaction can be monitored by LC-MS or other suitable analytical techniques.
- Purification:

- Purify the DOTA-PEG5-conjugate from unreacted reagents using a size-exclusion chromatography column (e.g., PD-10) equilibrated with a suitable buffer (e.g., PBS or ammonium acetate buffer).
- Analyze the fractions by UV-Vis spectroscopy and/or LC-MS to identify and pool the fractions containing the purified conjugate.
- Characterization and Storage:
 - Confirm the identity and purity of the DOTA-PEG5-conjugate by LC-MS.
 - Store the purified conjugate at -20°C or -80°C.

Radiolabeling of DOTA-PEG5-Conjugated Biomolecules with Gallium-68

This protocol outlines the chelation of the positron-emitting radionuclide ^{68}Ga by the DOTA-PEG5-conjugated biomolecule for application in Positron Emission Tomography (PET).

Materials:

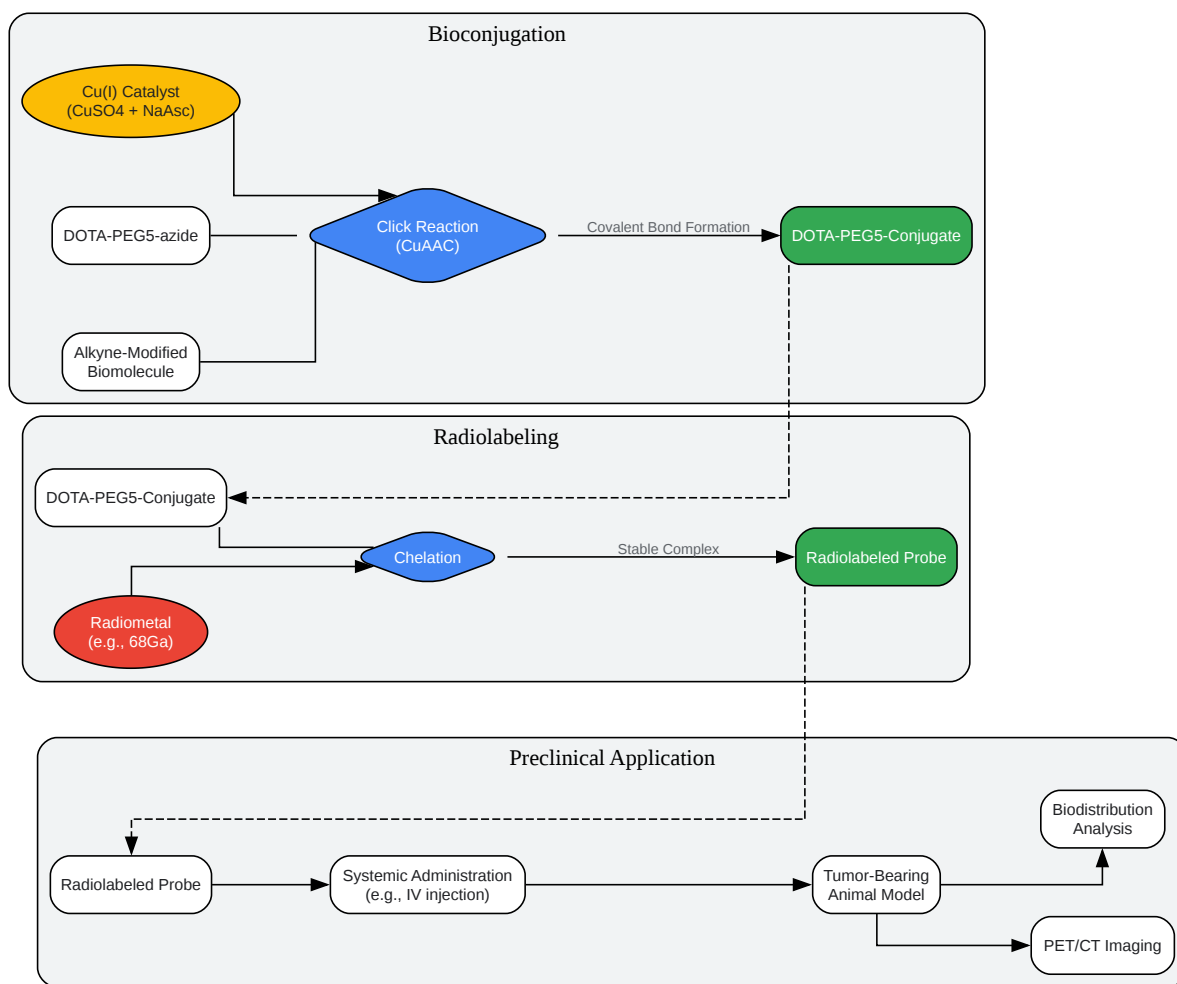
- Purified DOTA-PEG5-conjugated biomolecule
- $^{68}\text{Ge}/^{68}\text{Ga}$ generator
- 0.1 M HCl for elution
- Sodium acetate buffer (1 M, pH 4.5)
- Sterile, metal-free water
- C18 Sep-Pak cartridge for purification
- Ethanol
- Saline for injection
- Radio-TLC or radio-HPLC for quality control

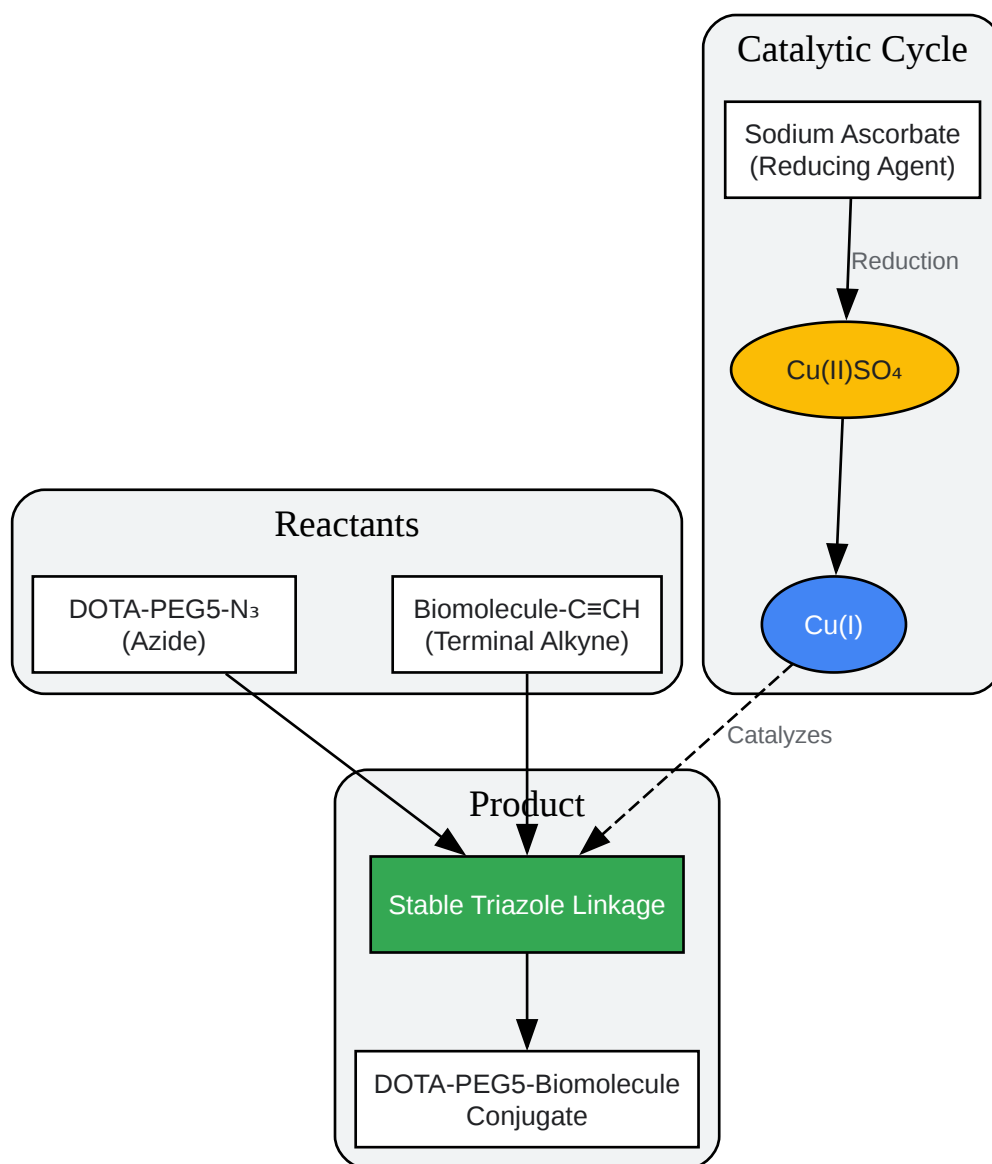
Protocol:

- Elution of ^{68}Ga :
 - Elute the $^{68}\text{Ge}/^{68}\text{Ga}$ generator with 0.1 M HCl according to the manufacturer's instructions to obtain $^{68}\text{GaCl}_3$.
- Radiolabeling Reaction:
 - In a sterile, metal-free reaction vial, add 10-50 μg of the DOTA-PEG5-conjugated biomolecule dissolved in sodium acetate buffer.
 - Add the $^{68}\text{GaCl}_3$ eluate to the reaction vial. The final pH of the reaction mixture should be between 3.5 and 4.5.
 - Incubate the reaction mixture at 95°C for 5-15 minutes.
- Purification:
 - Condition a C18 Sep-Pak cartridge by washing with ethanol followed by sterile water.
 - Load the reaction mixture onto the C18 cartridge.
 - Wash the cartridge with sterile water to remove unchelated ^{68}Ga .
 - Elute the radiolabeled conjugate with a small volume of ethanol.
 - Dilute the eluted product with saline for injection to a final ethanol concentration of less than 10%.
- Quality Control:
 - Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC. The radiochemical purity should be >95%.
 - Measure the final activity of the product using a dose calibrator.

Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships involving **DOTA-PEG5-azide**.





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